molecular formula C10H12F2O2 B1456512 (3,5-Difluoro-4-isopropoxyphenyl)methanol CAS No. 1500606-79-0

(3,5-Difluoro-4-isopropoxyphenyl)methanol

Cat. No.: B1456512
CAS No.: 1500606-79-0
M. Wt: 202.2 g/mol
InChI Key: WDYRKWQTBYUHGM-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a methanol group. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 3,5-difluoro-4-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-isopropoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-4-isopropoxybenzaldehyde or 3,5-difluoro-4-isopropoxybenzoic acid.

    Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(3,5-Difluoro-4-isopropoxyphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms and the isopropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methoxyphenyl)methanol
  • 3,5-Difluoro-4-ethoxyphenyl)methanol
  • 3,5-Difluoro-4-propoxyphenyl)methanol

Uniqueness

(3,5-Difluoro-4-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(3,5-difluoro-4-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYRKWQTBYUHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g) in EtOH (10 ml) is added NaBH4 (60.7 mg; 1.61 mmol) at 10° C. in 5 portions. The mixture is slowly warmed to RT and stirred for 3 h. After aqueous work-up (3,5-difluoro-4-isopropoxy-phenyl)-methanol is obtained which is directly chlorinated using SOCl2 (1 ml; 13.8 mmol) in CH2Cl2 (10 ml) at RT for 3 h. After aqueous work-up 5-chloromethyl-1,3-difluoro-2-isopropoxy-benzene (0.14 g) is obtained as a yellow oil which is used without further purification.
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60.7 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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